Prosapogenin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Cancer Treatment

Scientific Field: Oncology

Summary of the Application: Prosapogenin A has been found to induce apoptosis in human cancer cells in vitro.

Methods of Application: The study investigated the effects of Prosapogenin A on apoptosis, the STAT3 signaling pathway, and glycometabolism in cancer cells.

Results: The results indicated that Prosapogenin A induced growth inhibition and apoptosis in HeLa, HepG2, and MCF-7 cells.

Application in Enzymatic Preparation

Scientific Field: Biochemistry

Summary of the Application: Prosapogenin A has been used in the enzymatic preparation of 20 (S)-Ginsenoside Rh1 from Ginsenosides Re and Rg1.

Methods of Application: A lactase preparation from Penicillium sp.

Results: This is the first report on the enzymatic preparation of ginsenoside Rh1 with a high efficiency.

Application in Dioscorea zingiberensis Saponins Conversion

Scientific Field: Pharmacology

Summary of the Application: Prosapogenin A is a secondary saponin in Dioscorea zingiberensis and has shown remarkable pharmacological effects.

Methods of Application: This study aimed to establish an eco-friendly strategy for the preparation of Prosapogenin A from plant material.

Results: After these pretreatments, the purity of TSS was largely increased to 83.2% with recovery at 87.6%, which was subjected to enzymatic hydrolysis.

Application in Steroidal Hormone Drug Synthesis

Scientific Field: Pharmaceutical Industry

Summary of the Application: Diosgenin, a naturally occurring steroidal saponin present in a wide range of Dioscorea plants, is a critical pharmaceutical precursor for the synthesis of hundreds of steroidal drugs.

Application in Diosgenin Production via Microbial Biocatalysis

Scientific Field: Biotechnology

Summary of the Application: A new medium for clean diosgenin production via efficient microbial biocatalysis of the root of Dioscorea zingiberensis C. H.

Methods of Application: The Box–Behnken design (BBD) in combination with the Plackett–Burman design (PBD) was used to determine the medium compositions for Fusarium strains.

Application in Protogracillin Hydrolysis

Summary of the Application: Prosapogenin A is a secondary steroidal saponin in Dioscorea zingiberensis tubers, and has more superior pharmacological activities than its primary form.

Methods of Application: This study aimed to establish an eco-friendly strategy for the preparation of Prosapogenin A from plant material.

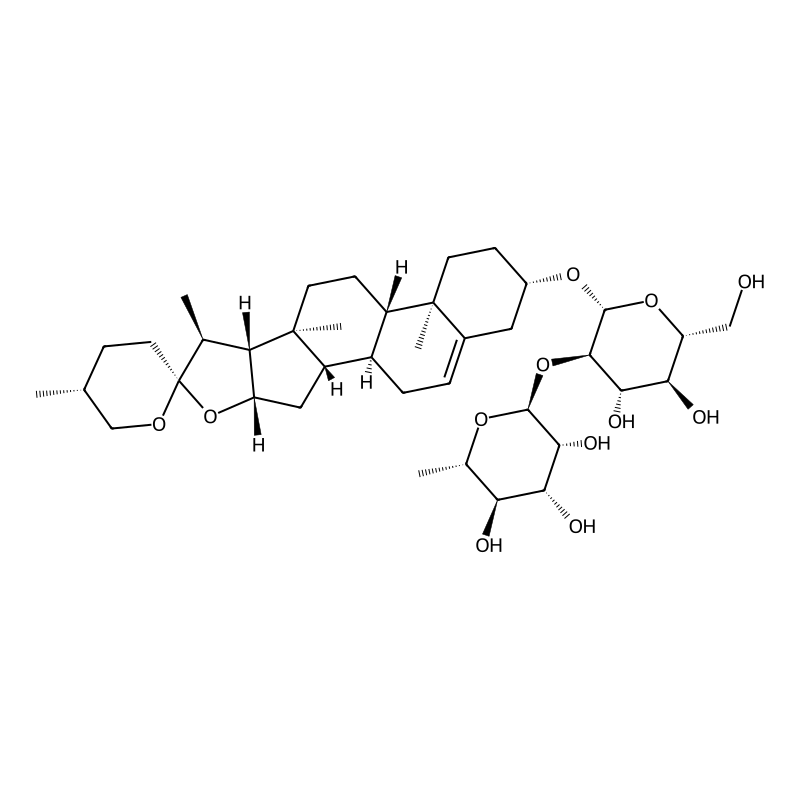

Prosapogenin A, also known as Progenin III, is a natural compound derived from various plant sources, particularly the genus Veratrum. It is classified as a triterpenoid saponin and is notable for its complex structure, which contributes to its biological activity. The compound plays a significant role in traditional medicine and has garnered interest in pharmaceutical research due to its potential therapeutic effects.

Research suggests that Prosapogenin A exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in human cancer cells []. It might achieve this by inhibiting the STAT3 signaling pathway, a crucial factor in cancer cell proliferation and survival []. Additionally, it might interfere with cellular energy metabolism by inhibiting glycolysis, further hindering cancer cell growth []. However, the exact mechanism of action needs further investigation.

Prosapogenin A exhibits several biological activities, making it a subject of interest in medicinal chemistry. Key activities include:

- Anticancer Properties: It has been shown to induce apoptosis in human cancer cells by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and glycolysis .

- Anti-inflammatory Effects: Research indicates that prosapogenin compounds can inhibit nitric oxide production and the expression of inflammatory mediators like inducible nitric oxide synthase and cyclooxygenase-2 through modulation of the nuclear factor-kappaB pathway .

- Antimicrobial Activity: Some studies suggest that prosapogenins may possess antimicrobial properties, although specific data on prosapogenin A requires further investigation.

The synthesis of prosapogenin A can be achieved through several methods:

- Alkaline Hydrolysis: This method involves treating saponins with alkaline conditions to cleave glycosidic bonds, yielding prosapogenins .

- Enzymatic Hydrolysis: Utilizing specific enzymes to catalyze the hydrolysis of saponins allows for a more controlled and efficient production of prosapogenin A from its glycosylated precursors .

- Chemical Synthesis: Various synthetic pathways have been developed to create prosapogenin derivatives, often involving complex organic reactions to modify the core structure.

Prosapogenin A has several applications in both traditional and modern medicine:

- Pharmaceutical Development: Its anticancer and anti-inflammatory properties make it a candidate for drug development aimed at treating various diseases.

- Natural Remedies: In traditional medicine systems, compounds like prosapogenin A are used for their purported health benefits.

- Research Tool: It serves as a reference compound in biochemical studies related to saponins and their effects on biological systems.

Interaction studies involving prosapogenin A primarily focus on its mechanism of action within cellular pathways. Research indicates that it interacts with key signaling molecules such as STAT3 and components of the nuclear factor-kappaB pathway, influencing gene expression related to inflammation and cell survival . Further studies could elucidate its interactions with other cellular targets, enhancing understanding of its therapeutic potential.

Several compounds share structural or functional similarities with prosapogenin A. Notable examples include:

| Compound Name | Source | Biological Activity |

|---|---|---|

| Platycodin D | Platycodon grandiflorum | Anti-inflammatory, anticancer |

| Ginsenoside Rg2 | Panax ginseng | Anticancer, neuroprotective |

| Oleanolic Acid | Various plants | Anti-inflammatory, hepatoprotective |

| Glycyrrhizin | Glycyrrhiza glabra | Anti-inflammatory, antiviral |

Uniqueness of Prosapogenin A

Prosapogenin A is unique due to its specific structural features that contribute to its distinct biological activities. While other compounds exhibit similar properties, the precise mechanism by which prosapogenin A induces apoptosis via STAT3 inhibition sets it apart in therapeutic contexts. Its dual role in modulating inflammation further emphasizes its potential as a multifunctional agent in pharmacology.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Dates

2: Wang TX, Shi XY, Cong Y, Zhang ZQ, Liu YH. [Prosapogenin A inhibits cell growth of MCF7 via downregulating STAT3 and glycometabolism-related gene]. Yao Xue Xue Bao. 2013 Sep;48(9):1510-4. Chinese. PubMed PMID: 24358789.

3: Han Y, Jung HW, Lee DH, Kwon SY, Son KH, Park YK. Anti-inflammatory effects of prosapogenin III from the dried roots of Liriope platyphylla in LPS-stimulated RAW264.7 cells. J Asian Nat Prod Res. 2013 Sep;15(9):1038-49. doi: 10.1080/10286020.2013.825253. Epub 2013 Aug 14. PubMed PMID: 23944983.

4: Chen YJ, Takeda T, Ogihara Y, Iitaka Y. Studies on the constituents of Xanthoceras sorbifolia Bunge. II. Major sapogenol and a prosapogenin from the fruits of Xanthoceras sorbifolia Bunge. Chem Pharm Bull (Tokyo). 1984 Sep;32(9):3378-83. PubMed PMID: 6549271.

5: Kaku T, Kawashima Y. Isolation and characterization of ginsenoside-Rg2, 20R-prosapogenin, 20S-prosapogenin and delta 20-prosapogenin. Chemical studies on saponins of Panax ginseng C. A. Meyer, Third report. Arzneimittelforschung. 1980;30(6):936-43. PubMed PMID: 7191267.

6: Hata T, Kita T, Kawabata A, Itoh E, Kawashima Y. Effect of ginseng-20S-prosapogenin on tissue blood flow measured by the hydrogen clearance method in sympathicotonic- or parasympathicotonic-type stressed mice. J Pharmacobiodyn. 1985 Dec;8(12):1068-72. PubMed PMID: 3834061.

7: WELLER P. [Clinical effect and mechanism of action of a new prosapogenin-compound from Aesculus hippocastanum]. Dtsch Gesundheitsw. 1959 Oct 29;14:2017-20. German. PubMed PMID: 13843854.

8: Lee SA, Jo HK, Im BO, Kim S, Whang WK, Ko SK. Changes in the Contents of Prosapogenin in the Red Ginseng (Panax ginseng) Depending on Steaming Batches. J Ginseng Res. 2012 Jan;36(1):102-6. doi: 10.5142/jgr.2012.36.1.102. PubMed PMID: 23717110; PubMed Central PMCID: PMC3659570.

9: VOIGTLANDER HW, ROSENBERG W. [Prosapogenin GB (beta-aescin). A contribution to the chemistry of horse chestnut saponins]. Arzneimittelforschung. 1963 May;13:385-6. German. PubMed PMID: 13997702.

10: Pelletier SW, Nakamura S. A prosapogenin from Polygala senega and Polygala tenuifolia. Tetrahedron Lett. 1967 Dec;52:5303-6. PubMed PMID: 6080933.

11: Kawasaki T, Yamauchi T. Structures of prosapogenin-B and -A of dioscin and cooccurrence of B with dioscin in the rhizoma of Dioscorea tokoro Makino. Chem Pharm Bull (Tokyo). 1968 Jun;16(6):1070-5. PubMed PMID: 5706814.

12: Chung JW, Noh EJ, Zhao HL, Sim JS, Ha YW, Shin EM, Lee EB, Cheong CS, Kim YS. Anti-inflammatory activity of prosapogenin methyl ester of platycodin D via nuclear factor-kappaB pathway inhibition. Biol Pharm Bull. 2008 Nov;31(11):2114-20. PubMed PMID: 18981583.

13: Wang SL, Cai B, Cui CB, Liu HW, Wu CF, Yao XS. [Apoptosis of human chronic myeloid leukemia k562 cell induced by prosapogenin B of dioscin (P.B) in vitro]. Ai Zheng. 2003 Aug;22(8):795-800. Chinese. PubMed PMID: 12917022.

14: Yokoyama H, Hiai S, Oura H. [Rat plasma corticosterone secretion-inducing activities of total saponin and prosapogenin methyl esters from the roots of Platycodon grandiflorum A.DC]. Yakugaku Zasshi. 1982 Dec;102(12):1191-4. Japanese. PubMed PMID: 7182453.

15: Han BH, Park MH, Han YN, Woo LK, Sankawa U, Yahara S, Tanaka O. Degradation of ginseng saponins under mild acidic conditions. Planta Med. 1982 Mar;44(3):146-9. PubMed PMID: 17402098.

16: Wang JJ, Liu YX, Wen D, Yu HS, Kang LP, Pang X, Zhao Yang, Ma BP, Chen YD. [Study on steroidal saponins from Dioscorea zingiberensis and their platelet aggregation activities]. Zhongguo Zhong Yao Za Zhi. 2014 Oct;39(19):3782-7. Chinese. PubMed PMID: 25612440.

17: Pang X, Wen D, Zhao Y, Xiong CQ, Wang XQ, Yu LY, Ma BP. Steroidal saponins obtained by biotransformation of total furostanol glycosides from Dioscorea zingiberensis with Absidia coerulea. Carbohydr Res. 2015 Jan 30;402:236-40. doi: 10.1016/j.carres.2014.11.011. Epub 2014 Nov 29. PubMed PMID: 25498025.

18: Yoon KD, Chin YW, Yang MH, Choi J, Kim J. Application of high-speed countercurrent chromatography-evaporative light scattering detection for the separation of seven steroidal saponins from Dioscorea villosa. Phytochem Anal. 2012 Sep-Oct;23(5):462-8. doi: 10.1002/pca.2342. Epub 2012 Mar 9. PubMed PMID: 22407490.

19: Ko SR, Suzuki Y, Choi KJ, Kim YH. Enzymatic preparation of genuine prosapogenin, 20(S)-ginsenoside Rh1, from ginsenosides Re and Rg1. Biosci Biotechnol Biochem. 2000 Dec;64(12):2739-43. PubMed PMID: 11210151.

20: Jaiaree N, Itharat A, Ruangnoo S. Cytotoxic and Anti-inflammatory Activities of Medicinal Plants and Women’s Health Remedy Found in “Mahachotarat Scripture” of Thai Traditional Medicine. J Med Assoc Thai. 2016 Jul;99 Suppl 4:S211-21. PubMed PMID: 29926715.